molecular formula C20H22N6O2 B5231545 3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B5231545
M. Wt: 378.4 g/mol
InChI Key: NRKAKEDDTDGQRJ-UHFFFAOYSA-N
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Description

3-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a pyridazine derivative featuring a piperazine moiety at the 3-position and a pyrazole group at the 6-position. Pyridazines are nitrogen-containing heterocycles known for their versatility in drug design, particularly in kinase inhibition and central nervous system targeting .

Synthesis of such compounds typically involves nucleophilic substitution or coupling reactions. Structural characterization often employs crystallography (e.g., SHELX programs for small-molecule refinement) and spectroscopic techniques.

Properties

IUPAC Name

(4-ethoxyphenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-2-28-17-6-4-16(5-7-17)20(27)25-14-12-24(13-15-25)18-8-9-19(23-22-18)26-11-3-10-21-26/h3-11H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKAKEDDTDGQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step procedures. One common synthetic route includes the following steps:

    Formation of the piperazine derivative: The starting material, 4-ethoxybenzoyl chloride, reacts with piperazine to form 4-(4-ethoxybenzoyl)piperazine.

    Cyclization: The intermediate is then subjected to cyclization with a suitable reagent, such as polyphosphoric acid (PPA), to form the pyridazine ring.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with receptors, modulating their activity and affecting downstream signaling pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyridazine-Piperazine/Piperidine Derivatives

Compound Name Substituents at 3-Position Substituents at 6-Position Molecular Formula Molecular Weight (g/mol) Key Features Source
Target Compound 4-(4-Ethoxybenzoyl)piperazin-1-yl 1H-pyrazol-1-yl C₂₁H₂₃N₇O₂ 405.46 Ethoxybenzoyl enhances lipophilicity -
3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine Piperidin-1-yl 1H-pyrazol-1-yl C₁₂H₁₆N₆ 244.30 Piperidine reduces basicity vs. piperazine
3-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine Piperazin-1-yl 1H-pyrazol-1-yl C₁₁H₁₅N₇ 245.29 Unsubstituted piperazine; higher polarity
3-[4-(2,5-Dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine 4-(2,5-Dimethoxybenzenesulfonyl)piperazin-1-yl 1H-pyrazol-1-yl C₁₉H₂₂N₆O₄S 430.48 Sulfonyl group increases polarity

Key Observations :

  • Piperazine vs.
  • Conversely, the sulfonyl group in the latter may improve aqueous solubility.
  • Synthetic Flexibility : The piperazine ring allows diverse substitutions (e.g., benzoyl, sulfonyl), enabling tailored pharmacokinetic profiles .

Pharmacological Implications

  • Kinase Inhibition : Pyridazine-piperazine hybrids are explored as kinase inhibitors due to their ability to occupy ATP-binding pockets .
  • CNS Activity : Lipophilic groups (e.g., ethoxybenzoyl) may enhance blood-brain barrier penetration, relevant for neurological targets .
  • Antimicrobial Potential: Pyrazole-containing derivatives often exhibit antimicrobial activity, though this requires validation for the target compound .

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